molecular formula C7H8O3 B119832 4-Methoxybenzene-1,3-diol CAS No. 6100-60-3

4-Methoxybenzene-1,3-diol

Cat. No. B119832
CAS RN: 6100-60-3
M. Wt: 140.14 g/mol
InChI Key: GPJJASIJVRXZFI-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,3-diol, also known by its CAS Number 6100-60-3, is a chemical compound with the linear formula C7H8O3 . It has been shown to be effective against skin cancer .


Synthesis Analysis

The synthesis of 4-Methoxybenzene-1,3-diol involves a reaction with lithium hydroxide in tetrahydrofuran and water at 20℃ . The reaction is stirred at room temperature overnight, and the volatiles are removed under reduced pressure. The residue is then extracted and purified to yield the product .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzene-1,3-diol is characterized by the presence of a methoxy group and a benzenediol moiety . The existence of intermolecular homopolar dihydrogen contacts between methyl groups of methoxy substituents, manifested as C–H…H–C interactions, is a fascinating characteristic of the analyzed structure .


Chemical Reactions Analysis

4-Methoxybenzene-1,3-diol undergoes electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

4-Methoxybenzene-1,3-diol is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions . Its molecular weight is 140.14 g/mol .

Scientific Research Applications

Electrochemical Reduction Applications

  • McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a derivative of methoxybenzene, highlighting its potential in understanding and processing environmental pollutants McGuire & Peters, 2016.

Kinetics and Synthesis

  • Wang et al. (2010) explored the kinetics of reactions involving methoxybenzene derivatives, providing insights into chemical synthesis processes Wang et al., 2010.

Conversion in Alkaline Solutions

  • Alén (1991) studied the conversion of methoxybenzene compounds in aqueous alkaline solutions, contributing to the development of processes for liquid fuel production from pulping liquors Alén, 1991.

Atmospheric Chemistry Studies

  • Sun et al. (2016) examined the gas-phase reaction of methoxybenzene with ozone, providing data relevant to environmental chemistry and pollution studies Sun et al., 2016.

Catalytic Reduction

  • McGuire et al. (2016) focused on the catalytic reduction of methoxychlor, a methoxybenzene-related compound, offering insights into environmental remediation techniques McGuire et al., 2016.

Thermochemical and Hydrogen Bond Studies

  • Varfolomeev et al. (2010) investigated the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, which include methoxybenzene derivatives Varfolomeev et al., 2010.

Drug Design Applications

  • Liu et al. (2012) synthesized and tested 4-methoxybenzene-1,3-isophthalamides for anti-platelet aggregation, indicating potential pharmaceutical applications Liu et al., 2012.

Photocatalytic Degradation Studies

  • Ökte et al. (2001) examined the photocatalytic degradation of 1,3-dihydroxy-5-methoxybenzene, contributing to environmental chemistry and pollution control research Ökte et al., 2001.

Organometallic Chemistry

  • Massacret et al. (1999) explored the palladium(0)-catalyzed synthesis of certain methoxybenzene derivatives, relevant to organometallic chemistry and synthesis Massacret et al., 1999.

Polymer Science

  • Otake et al. (2017) studied the anionic polymerization of divinylbenzenes with methoxy groups, contributing to the field of polymer science and materials engineering Otake et al., 2017.

Antiviral Research

  • Benencia and Courreges (2000) investigated eugenol, a derivative of methoxybenzene, for antiviral activity against herpesviruses, offering potential therapeutic applications Benencia & Courreges, 2000.

Hydrogen Bond Acceptance Studies

  • Palusiak and Grabowski (2002) examined the ability of the methoxy group in methoxybenzenes to act as a proton acceptor in hydrogen bonds, relevant to physical chemistry Palusiak & Grabowski, 2002.

Safety And Hazards

The safety information for 4-Methoxybenzene-1,3-diol includes hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJJASIJVRXZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209871
Record name 1,3-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzene-1,3-diol

CAS RN

6100-60-3
Record name 1,3-Benzenediol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1,3-benzenediol
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Synthesis routes and methods I

Procedure details

To a solution of 4-(formyloxy)-2-methoxyphenyl acetate (16 g, 76 mmol) in THF (50 mL)/H2O (50 mL) was added LiOH (7.7 g, 184.2 mmol). The reaction was stirred at room temperature overnight. The volatiles were removed under reduced pressure. The residue was extracted with EA (50 mL×3). The organic phase was washed with brine (50 mL), dried over Na2SO4, filtrated and concentrated in vacuo to give black oil, which was purified by silica gel column (PE:EA=3:1) to afford 4.8 g of product (40%) as a brown solid.
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16 g
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50 mL
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7.7 g
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50 mL
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40%

Synthesis routes and methods II

Procedure details

A solution of 5c (157 mg, 0.53 mmol) in MeOH (4.40 mL) at room temperature was treated dropwise with 3 M HCl (1.40 mL, 4.21 mmol), then heated to reflux for one hour. Water (5 mL) was added and the solution was extracted with EtOAc (3×10 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 6c as a red amorphous solid (95 mg, 99%): 1H NMR (CDCl3, 500 MHz) 6.54 (d, J=8.7 Hz, 1H), 6.21 (d, J=8.7 Hz, 1H), 5.78 (s, 1H), 4.37-4.32 (m, 1H), 2.09 (s, 3H), 1.25 (d, J=6.1 Hz, 6H); 13C NMR (CDCl3, 125 MHz) δ 147.7, 144.9, 137.5, 110.8, 109.8, 104.0, 71.7, 21.3 (2C); IR (film) νmax 3526, 2974, 2924, 2853, 1717, 1607, 1475, 1238, 1113, 1067, 928, 887, 791 cm−1.
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5c
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157 mg
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1.4 mL
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4.4 mL
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5 mL
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99%

Synthesis routes and methods III

Procedure details

The best mutants identified from o-methoxyphenol oxidation by the nylon membrane assay and colorimetric assay, T4MO TmoA I100 L, G103A, G103A/A107S, and G103S, were further examined by HPLC and found to make different regioselective products from o-methoxyphenol (FIG. 16 and FIG. 18); HPLC also was used to corroborate the initial 3-methoxycatechol formation rates determined by the colorimetric assay and to confirm the possible product identification based on the nylon membrane assay and catechol colorimetric assay. G103A synthesized 3-methoxycatechol 6 times faster than wild-type T4MO (FIG. 16) and had an increased regiospecificity for 3-methoxycatechol formation (about 52.3%). Notably, G103A/A107S produced primarily 3-methoxycatechol whose synthesis rate was more than about 7 times faster than that of wild-type (FIG. 16). The additional mutation A107S makes this enzyme yield about 30% more 3-methoxycatechol than that of G103A mutant; G103A/A107S produced about 82.5% 3-methoxycatechol after the accumulation of these two beneficial mutations. I100L was found to have nearly unchanged regiospecificity for o-methoxyphenol oxidation and produced predominantly 4-methoxyresorcinol (about 73%). The second major product, 3-methoxycatechol was made at a rate nearly 4 times faster than wild-type T4MO. The specific activities for 3-methoxycatechol formation by HPLC analysis corroborated those of the colorimetric assay (FIG. 16). In contrast, two mutants, G103S and G103S/A107T, produced methoxyhydroquinone as a major product (about 80% and about 35% respectively) from o-methoxyphenol whereas wild-type T4MO produced methoxyhydroquinone only in trace amounts (FIG. 16). Since methoxyhydroquinone auto-oxidizes easily in aqueous solutions, care was taken for analyzing this compound. HPLC confirmed the initial product identification for these two mutants via the nylon membrane and catechol colorimetric assay. G103S synthesized methoxyhydroquinone at a 5-fold faster rate and with an about 47-fold increase in the percentage of methoxyhydroquinone formation relative to wild-type T4MO (FIG. 16); however, the o-methoxyphenol oxidation rate decreased about 10-fold relative to wild-type T4MO. G103S/A107T produced methoxyhydroquinone at the same rate as the wild-type while changing its regiospecificity. To confirm that the activity of the mutants were not improved because of some artifact of growth or change in expression, growth rates, toluene oxidation, and total cellular protein profiles via SDS-PAGE were measured. Using SDS-PAGE, the expression levels of these mutants were compared with wild-type T4MO and found to remain approximately constant except for T4MO G103S/A107G which had about 5-fold reduced expression levels compared to wild-type T4MO; two T4MO subunit polypeptides TmoA (55 KDa) and TmoE (36 kDa) were seen on the gel for both the mutant and wild-type enzymes. Variant I100L grew nearly at the same rate as the wild-type (about 1.34±0.01/h vs. about 1.14±0.03/h in LB kanamycin medium). Among the six mutants (T4MO TmoA I100 L, G103A, G103A/A107S, G103S, G103S/A107T, and G103S/A107G), the toluene oxidation rates varied from about 13% to about 166% of wild-type T4MO activity (FIG. 14), indicating that the six mutants were active with toluene as a substrate even though the mutations created regiospecific changes in toluene oxidation (FIG. 14). These results also show that the changes in enzyme activity with the saturation mutants are not due to differences in protein expression; for example, if the increases in the activity for 3-methoxycatechol and methoxyhydroquinone synthesis seen with G103A/A107S were due to expression differences, toluene oxidation and o-methoxyphenol oxidation would have been enhanced proportionally; instead, this variant had about 1.5-fold increase in toluene oxidation but about 2-fold decrease in o-methoxyphenol oxidation. Similarly, G103S had about 10-fold less activity for o-methoxyphenol oxidation but about 1.5-fold increase in toluene oxidation relative to wild-type T4MO. In contrast, G103S/A107G had about 13% of wild-type toluene oxidation activity and about 4% of wild-type o-cresol oxidation activity (below), which is probably due to its about 5-fold reduced protein expression.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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